molecular formula C11H15NO2 B155180 Ethyl 2-amino-3-phenylpropanoate CAS No. 1795-96-6

Ethyl 2-amino-3-phenylpropanoate

Cat. No. B155180
CAS RN: 1795-96-6
M. Wt: 193.24 g/mol
InChI Key: CJGXMNONHNZEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-3-phenylpropanoate is a chemical compound that belongs to the class of alpha-amino acid esters. It is commonly used in the field of organic chemistry as a starting material for the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-phenylpropanoate is not fully understood. However, it is believed to act as a GABA receptor agonist. GABA is an inhibitory neurotransmitter in the central nervous system that plays a role in the regulation of neuronal excitability. By binding to GABA receptors, this compound can enhance the inhibitory effects of GABA, leading to a reduction in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have anticonvulsant, analgesic, and anti-inflammatory effects. It has also been shown to have anxiolytic and sedative effects in animal models. In addition, this compound has been shown to increase the levels of GABA in the brain, which may contribute to its pharmacological effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 2-amino-3-phenylpropanoate in lab experiments is its relatively simple synthesis method. In addition, it is a versatile starting material for the synthesis of various bioactive compounds. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research and development of Ethyl 2-amino-3-phenylpropanoate. One direction is the synthesis of novel bioactive compounds based on this compound as a starting material. Another direction is the investigation of its potential therapeutic applications in the treatment of neurological disorders such as epilepsy and anxiety disorders. Finally, the development of new synthetic methods for the preparation of this compound and its derivatives could lead to improved efficiency and yields.

Synthesis Methods

Ethyl 2-amino-3-phenylpropanoate can be synthesized through the reaction of ethyl acetoacetate, benzaldehyde, and ammonium acetate. The reaction is carried out in the presence of a catalyst such as piperidine or pyridine. The resulting product is a white crystalline solid with a melting point of 90-92°C.

Scientific Research Applications

Ethyl 2-amino-3-phenylpropanoate has been widely used as a starting material for the synthesis of various bioactive compounds such as anticonvulsants, analgesics, and anti-inflammatory agents. It has also been used for the synthesis of chiral ligands for asymmetric synthesis. In addition, this compound has been used as a reagent for the determination of amino acids in biological samples.

properties

CAS RN

1795-96-6

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-amino-3-phenylpropanoate

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3

InChI Key

CJGXMNONHNZEQQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC1=CC=CC=C1)N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)N

Other CAS RN

1795-96-6

synonyms

L-phenylalanine ethylester
phenylalanine ethyleste

Origin of Product

United States

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